molecular formula C12H13NO2 B3057276 Methyl 2-(2-methyl-1H-indol-3-yl)acetate CAS No. 78564-10-0

Methyl 2-(2-methyl-1H-indol-3-yl)acetate

Cat. No. B3057276
Key on ui cas rn: 78564-10-0
M. Wt: 203.24 g/mol
InChI Key: OMCDPBZUNDJKEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05532237

Procedure details

The compound of step 1 (1.13g; 5.56 mmol) in 6 mL of DMF was treated with NaH 80% (0.18 g; 5.99 mmol) at 25° C. After 30 min a solution of 1-naphthoyl chloride in 5 mL of DMF was added dropwise The reaction mixture was left stirring for 16 h and poured into cold water-EtOAc. The organic phase was washed with H2O (2×15 mL) and brine, dried over Na2SO4 and the solvent removed. Chromatography on silica gel (eluted with 2% EtOAc in toluene) yielded 0.86 g (43%) of the title compound. 1H NMR (CDCL3, 400 MHZ) Δ2.20 (S, 3H), 3.67 (S, 3H), 7.0 (M, 1H), 7.10-7.26 (M, 3H), 7.45-7.60 (M, 5H), 7.95 (M, 1H) AND 8.07 (M, 3H).
[Compound]
Name
compound
Quantity
1.13 g
Type
reactant
Reaction Step One
Name
Quantity
0.18 g
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
water EtOAc
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
43%

Identifiers

REACTION_CXSMILES
[H-].[Na+].[C:3]1(C(Cl)=O)[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)C=[CH:5][CH:4]=1.O.C[CH2:18][O:19][C:20]([CH3:22])=[O:21].C[N:24](C=O)C>>[CH3:5][C:4]1[NH:24][C:7]2[C:12]([C:3]=1[CH2:22][C:20]([O:19][CH3:18])=[O:21])=[CH:11][CH:10]=[CH:9][CH:8]=2 |f:0.1,3.4|

Inputs

Step One
Name
compound
Quantity
1.13 g
Type
reactant
Smiles
Name
Quantity
0.18 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
6 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC2=CC=CC=C12)C(=O)Cl
Name
Quantity
5 mL
Type
reactant
Smiles
CN(C)C=O
Step Three
Name
water EtOAc
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.CCOC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
stirring for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
was left
WASH
Type
WASH
Details
The organic phase was washed with H2O (2×15 mL) and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
the solvent removed

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
CC=1NC2=CC=CC=C2C1CC(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 0.86 g
YIELD: PERCENTYIELD 43%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.